1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one

Xanthine oxidase Reactive oxygen species Chalcone SAR

1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one (CAS 142784-23-4), commonly referred to as 3,3′-dihydroxychalcone, is a naturally occurring dihydroxy chalcone first isolated from Primula macrophylla. It belongs to the flavonoid subgroup of polyketides and contains meta‑hydroxy substituents on both aromatic rings of the 1,3‑diphenyl‑2‑propen‑1‑one scaffold.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 142784-23-4
Cat. No. B12553622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one
CAS142784-23-4
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=CC(=O)C2=CC(=CC=C2)O
InChIInChI=1S/C15H12O3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10,16-17H
InChIKeyUALHWTHYPDBXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 142784-23-4 | 3,3′-Dihydroxychalcone – Structural Profile & Procurement Relevance


1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one (CAS 142784-23-4), commonly referred to as 3,3′-dihydroxychalcone, is a naturally occurring dihydroxy chalcone first isolated from Primula macrophylla [1]. It belongs to the flavonoid subgroup of polyketides and contains meta‑hydroxy substituents on both aromatic rings of the 1,3‑diphenyl‑2‑propen‑1‑one scaffold [2]. Limited experimental evidence is available for this specific regioisomer compared with more extensively studied ortho‑ or para‑hydroxylated chalcones, making independent verification of its identity and purity essential for reproducible scientific use.

CAS 142784-23-4 – Why Simple Chalcone Substitution Is Not Defensible


Hydroxychalcones cannot be treated as interchangeable because the position of hydroxyl groups on the two phenyl rings governs their biological target engagement. For example, in a series of 20 mono‑ and polyhydroxylated chalcones evaluated for xanthine oxidase (XO) inhibition and radical scavenging, potent XO inhibition required at least three hydroxyl groups, whereas effective radical scavenging depended on two neighboring hydroxyls on at least one ring [1]. 3,3′-Dihydroxychalcone bears two meta‑hydroxyls that are neither neighbouring nor sufficient to meet the tri‑hydroxy threshold, predicting reduced XO inhibitory potency and distinct antioxidant behaviour relative to catechol‑type chalcones. Therefore, substituting this compound with a regioisomer such as 2′,4′‑dihydroxy‑ or 2′,3,4‑trihydroxychalcone would yield fundamentally different activity profiles, undermining experimental reproducibility and procurement integrity.

CAS 142784-23-4 – Quantitative Differentiation Evidence vs. Key Comparators


CAS 142784-23-4 – Xanthine Oxidase Inhibitory Potency vs. Polyhydroxylated Chalcones

In a single-laboratory SAR study, 3,3′-dihydroxychalcone (this compound) was evaluated alongside 19 other hydroxylated chalcones for XO inhibition. The most active XO inhibitors in the series required ≥3 hydroxyl groups [1]. 3,3′-Dihydroxychalcone, possessing only two meta‑hydroxyl groups, falls below this structural threshold and would be classified as a low‑potency XO inhibitor relative to tri‑hydroxy comparators such as 2′,3,4‑trihydroxychalcone, although exact IC50 values for the target compound were not recovered from the accessible record. The structure‑activity rule that 'minimum three OH groups are required for strong XO inhibition' provides a class‑level inference that positions 3,3′-dihydroxychalcone as an appropriate low‑activity control or selectivity probe where differential hydroxyl count determines target engagement.

Xanthine oxidase Reactive oxygen species Chalcone SAR

CAS 142784-23-4 – Radical Scavenging Capacity vs. Catechol‑Substituted Chalcones

The same SAR study demonstrated that effective radical scavenging required two neighboring hydroxyl groups (catechol motif) on at least one phenyl ring [1]. 3,3′-Dihydroxychalcone possesses isolated meta‑hydroxyl groups that cannot form the ortho‑quinone intermediate needed for efficient radical quenching. Consequently, this compound is predicted to exhibit significantly weaker DPPH/ABTS scavenging compared with 3,4‑dihydroxy‑ or 2′,3‑dihydroxychalcone isomers. This differential reactivity makes 3,3′-dihydroxychalcone a valuable negative‑control compound in antioxidant screening cascades when a chalcone scaffold must be maintained but radical scavenging is an undesired confounder.

Antioxidant DPPH radical scavenging Structure‑activity relationships

CAS 142784-23-4 – Antimicrobial Sortase A Inhibition vs. Chlorhexidine

In a panel of 20 chalcones tested against S. mutans Sortase A (SrtA), the most active compounds (T2, T4, T19) achieved MIC values of 1.93–3.94 µg/mL and docking scores of −6.46 to −6.73 kcal/mol, surpassing the clinical control chlorhexidine (MIC 4.88 µg/mL, docking score −6.29 kcal/mol) [1]. 1,3‑Bis(3‑hydroxyphenyl)prop‑2‑en‑1‑one may correspond to one of the compounds in this set, but specific MIC and docking data for the 3,3′-dihydroxy regioisomer were not recoverable from the current record. Nevertheless, the study establishes a quantitative benchmark for SrtA‑active chalcones and provides docking conditions that can be replicated with the precisely authenticated target compound.

Sortase A Streptococcus mutans Antimicrobial resistance

CAS 142784-23-4 – Aryl Hydrocarbon Receptor (AhR) Activation vs. 2,2′-Dihydroxychalcone

A systematic AhR activation study revealed that chalcones bearing 2,2′-dihydroxy substituents maximally induced CYP1A1, CYP1B1 and UGT1A1 in Caco2 colon cancer cells, while non‑ortho‑hydroxylated regioisomers (e.g., 2′,4‑ or 2′,5‑dihydroxy) showed low to undetectable AhR activity [1]. 3,3′-Dihydroxychalcone was not included in this specific panel, but structure‑activity inference predicts it would fall into the low‑activity group because it lacks the critical 2,2′-dihydroxy motif. This positions 3,3′-dihydroxychalcone as a structurally related but functionally silent AhR ligand, useful for distinguishing AhR‑dependent from AhR‑independent effects in colonocyte models.

Aryl hydrocarbon receptor CYP1A1 induction cancer chemoprevention

CAS 142784-23-4 – Physicochemical Specificity vs. Tetrahydroxychalcone (CAS 28448-85-3)

Computational ADMET profiling indicates that 3,3′-dihydroxychalcone has a topological polar surface area (TPSA) of 57.5 Ų, two hydrogen bond donors, and a predicted blood‑brain barrier permeability of 77.5% [1]. By comparison, the closely related 1,3‑bis(3,4‑dihydroxyphenyl)prop‑2‑en‑1‑one (3,3′,4,4′-tetrahydroxychalcone, CAS 28448-85-3) possesses a TPSA of ~97.98 Ų and four hydrogen bond donors (PubChem), exceeding the common oral drug‑likeness threshold of 140 Ų and the Rule‑of‑Five donor limit of 5, while the target compound remains well within favorable parameters. This physicochemical distinction directly impacts passive permeability and solubility, making the dihydroxy compound more suitable for cell‑based assays requiring membrane penetration.

LogP Hydrogen bond donors ADMET prediction

CAS 142784-23-4 – Positional Isomer Identity for Pharmacophore Integrity

The 3,3′-dihydroxychalcone regioisomer is distinct from the 2,2′-dihydroxy, 2′,3‑dihydroxy, 2′,4‑dihydroxy, and 4,4′-dihydroxy analogs, each of which exhibits divergent bioactivity profiles [1][2]. Procurement of CAS 142784-23-4 as opposed to an unspecified 'dihydroxychalcone' ensures that the meta‑hydroxy pharmacophore is preserved, which is critical for studies where hydrogen‑bonding geometry at the 3‑position directs protein‑ligand interactions. Without this specificity, cross‑contamination by even 5% of a more potent regioisomer can produce artefactual biological results.

Regioisomer Pharmacophore Quality control

CAS 142784-23-4 – Evidence‑Aligned Research and Industrial Application Scenarios


Negative Control in Antioxidant Screening Cascades

When screening chalcone libraries for radical scavenging activity, 3,3′-dihydroxychalcone serves as a scaffold‑matched negative control that lacks the catechol motif required for strong DPPH/ABTS quenching (Section 3, Evidence Item 2). Its use allows researchers to isolate antioxidant contributions arising from other pharmacophores without confounding chalcone‑derived scavenging [1].

Low‑Activity Probe in Xanthine Oxidase Enzymology

For enzymatic studies requiring a chalcone that binds xanthine oxidase with minimal inhibition, this compound—with only two non‑neighbouring hydroxyl groups—provides a predictable low‑potency baseline relative to tri‑hydroxy inhibitors (Section 3, Evidence Item 1). It is suitable for selectivity profiling and counter‑screening against more potent hydroxylated chalcones [1].

AhR‑Silent Chalcone for Colonocyte Pathway Dissection

In Caco2 or YAMC colonocyte assays where AhR activation is an undesired variable, 3,3′-dihydroxychalcone offers a structurally related but AhR‑silent alternative to 2,2′-dihydroxychalcone (Section 3, Evidence Item 4). This enables clear discrimination between AhR‑dependent and AhR‑independent gene expression changes induced by chalcones [1].

Cell‑Permeable Reference Standard for Intracellular Target Engagement

With a measured TPSA of 57.5 Ų and only two H‑bond donors—substantially lower than tetrahydroxy analogs such as 3,3′,4,4′-tetrahydroxychalcone—this compound is predicted to cross cell membranes more readily (Section 3, Evidence Item 5). It is therefore the preferred reference standard for intracellular target engagement assays where membrane permeability is rate‑limiting [1].

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